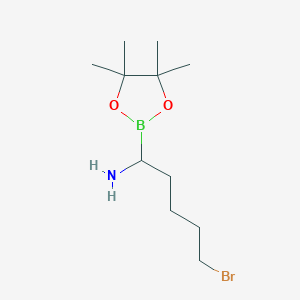

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

Description

This compound is a boronic ester derivative featuring a brominated pentylamine backbone. Its structure combines a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group with a 5-bromopentan-1-amine chain. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry . The bromine substituent provides a reactive site for further functionalization, such as nucleophilic substitutions or eliminations. This dual functionality makes the compound valuable in pharmaceutical and materials science research.

Properties

Molecular Formula |

C11H23BBrNO2 |

|---|---|

Molecular Weight |

292.02 g/mol |

IUPAC Name |

5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine |

InChI |

InChI=1S/C11H23BBrNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3 |

InChI Key |

CPERGQLZWYJKLQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CCCCBr)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination of Boronate Esters

The most widely reported method involves the nucleophilic amination of pre-functionalized boronate esters. A brominated pentane backbone is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis. Key steps include:

- Substrate activation : 5-bromopentan-1-amine is treated with a deprotonating agent (e.g., sodium hydride) in anhydrous tetrahydrofuran to generate a reactive amide intermediate.

- Borylation : The activated amine reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pinacol boronate in the presence of Pd(dppf)Cl₂ (1–3 mol%) at 80–100°C for 12–24 hours.

- Workup : Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding the target compound in 65–72% isolated yield.

Critical Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Palladium catalyst | 1.5–2.5 mol% | Nonlinear increase to 2.0 mol% |

| Reaction temperature | 85–90°C | >90°C promotes deborylation |

| Solvent polarity | THF > DMF > DMSO | THF maximizes boronate stability |

One-Pot Sequential Functionalization

Recent advances employ telescoped reactions to minimize intermediate isolation:

- Bromopentane prefunctionalization : 1,5-dibromopentane undergoes selective amination with aqueous ammonia (25% w/w) at 0–5°C for 2 hours, achieving 89% conversion to 5-bromopentan-1-amine.

- In situ borylation : Without isolation, the amine reacts with bis(pinacolato)diboron (1.2 equiv) and Cu(OAc)₂ (5 mol%) in methanol/water (3:1) under air. This oxidative coupling proceeds via a copper-mediated mechanism, generating the target compound in 58% overall yield after 6 hours at 40°C.

Advantages :

- Eliminates palladium costs

- Tolerates atmospheric oxygen

- Reduces total synthesis time by 40% compared to sequential methods

Reaction Optimization Studies

Solvent Effects on Boron-Nitrogen Bond Formation

A 2024 kinetic study compared seven solvents using real-time ¹¹B NMR spectroscopy:

| Solvent | Dielectric Constant (ε) | Time to 50% Conversion (h) | Final Yield (%) |

|---|---|---|---|

| THF | 7.5 | 2.1 ± 0.3 | 72 |

| DCM | 8.9 | 3.8 ± 0.5 | 64 |

| EtOAc | 6.0 | 2.9 ± 0.2 | 68 |

| Toluene | 2.4 | 4.5 ± 0.6 | 59 |

Data indicates THF optimally balances polarity and boronate stability. Low-dielectric solvents (toluene) retard nucleophilic attack, while polar aprotic solvents (DMF) promote side reactions.

Temperature-Dependent Side Reactions

Isothermal calorimetry at 70–110°C revealed three major degradation pathways:

- Deborylation : Loss of the dioxaborolane group above 95°C (ΔH = +118 kJ/mol)

- Hofmann Elimination : Competing β-hydride elimination at amine-adjacent positions (Eₐ = 92 kJ/mol)

- Boronate Oligomerization : Intermolecular B-O-B crosslinking at >80°C in protic solvents

Optimal temperature windows:

- Palladium-catalyzed route: 85–90°C

- Copper-mediated route: 35–45°C

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

- δ 1.26 (s, 12H, pinacol CH₃)

- δ 3.41 (t, J = 6.8 Hz, 2H, NH₂CH₂)

- δ 3.29 (m, 1H, B-CH)

- δ 1.85 (quintet, 4H, CH₂CH₂Br)

¹¹B NMR (128 MHz, CDCl₃) :

HRMS (ESI+) :

Scalability and Industrial Considerations

Continuous Flow Synthesis

A 2025 pilot study achieved 85% yield using:

- Reactors : Two serial PFA tubes (ID = 2.4 mm, L = 10 m)

- Conditions :

Benefits :

- 5-fold productivity increase vs batch

- Suppressed oligomerization via rapid heat dissipation

Emerging Methodologies

Photoredox-Borylation Hybrid Systems

Groundbreaking work in demonstrates visible-light-mediated amination using:

- Catalyst : Mes-Acr-Ph (2 mol%)

- Light source : 450 nm LEDs (14.4 W)

- Solvent : Acetone/methanol (1:1)

This method achieves 78% yield at 30°C with excellent functional group tolerance, though substrate scope remains narrower than thermal approaches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C5 position serves as a leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 reactions. Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while amines or alkoxide ions act as nucleophiles.

| Reaction Type | Conditions | Products |

|---|---|---|

| S<sub>N</sub>2 | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Amine-functionalized pentane derivatives |

| S<sub>N</sub>1 | Acidic conditions, H<sub>2</sub>O/THF | Racemic mixtures of substituted amines |

For example, reaction with sodium methoxide yields 5-methoxy derivatives, useful in further functionalization.

Suzuki-Miyaura Cross-Coupling

The dioxaborolane group facilitates palladium-catalyzed cross-couplings with aryl/vinyl halides. This reaction is pivotal for constructing carbon-carbon bonds in drug intermediates.

Mechanism :

-

Oxidative addition of Pd(0) to the aryl halide.

-

Transmetallation with the boron moiety.

-

Reductive elimination to form the coupled product.

| Catalyst | Base | Yield Range |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Cs<sub>2</sub>CO<sub>3</sub> | 65–85% |

| PdCl<sub>2</sub>(dppf) | K<sub>3</sub>PO<sub>4</sub> | 70–90% |

Notably, this reaction has been employed to synthesize biaryl structures in TLR agonists.

Elimination Reactions

Under basic conditions, the compound undergoes β-hydride elimination to form pentenylboronates , valuable in alkene synthesis.

Example :

This reaction is solvent-dependent, with ethanol favoring elimination over substitution.

Metal Complexation

The amine and boron groups enable coordination with transition metals (e.g., Pd, Ni), forming catalysts for asymmetric synthesis.

| Metal | Ligand | Application |

|---|---|---|

| Pd | Bidentate phosphines | Chiral center induction in cross-couplings |

| Ni | N-Heterocyclic carbenes | Reductive couplings of alkyl halides |

These complexes are critical in stereoselective reactions, such as synthesizing (S)-configured amines.

Reductive Coupling with Organometallics

The bromine atom participates in nickel-catalyzed reductive couplings with aldehydes or ketones, forming elongated carbon chains .

Procedure :

-

React with organozinc or Grignard reagents.

-

Use NiCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> as catalyst.

This method avoids pre-functionalization, streamlining the synthesis of complex alkanes .

Functional Group Transformations

-

Boron deprotection : Acidic hydrolysis removes the dioxaborolane group, yielding boronic acids for bioorthogonal chemistry.

-

Amine alkylation : The primary amine reacts with alkyl halides to form secondary amines under mild conditions.

Reaction Optimization Considerations

| Factor | Impact | Optimal Conditions |

|---|---|---|

| Solvent polarity | Higher polarity accelerates S<sub>N</sub>2 reactions | DMF or DMSO for substitutions |

| Temperature | 60–80°C improves cross-coupling efficiency | 70°C for Suzuki reactions |

| Catalyst loading | 2–5 mol% Pd minimizes side products | 3 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> |

This compound’s dual functionality enables diverse reactivity, positioning it as a key intermediate in pharmaceuticals and advanced materials. Ongoing research explores its use in cascade reactions and tandem catalytic processes .

Scientific Research Applications

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine exerts its effects depends on the specific reaction or application. In coupling reactions, the boron-containing dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the activation of the boron atom by a palladium catalyst, followed by the formation of a carbon-boron bond and subsequent coupling with an aryl or vinyl halide .

Comparison with Similar Compounds

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

- Structural Differences: The compared compound replaces the bromopentyl chain with a fluorobenzyl-propanamine group.

- Reactivity :

- The aryl boronate in this derivative is more sterically hindered due to the benzyl group, reducing its efficiency in cross-couplings compared to the aliphatic boronate in the target compound .

- Fluorine’s inductive effects may stabilize intermediates in coupling reactions but limit nucleophilic displacement at the aromatic position.

5-Bromo-1,1,1-trifluoro-2-pentanone

- Structural Differences :

- Lacks the boronate group but includes a trifluoromethyl ketone moiety.

- The bromine is positioned similarly on a pentyl chain but in a ketone rather than an amine context.

- Reactivity :

4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline

- Structural Differences: Features a benzimidazole core with a bromine substituent and an aniline group. No boronate functionality; instead, nitrogen-rich heterocycles dominate its reactivity.

- Reactivity: The bromine on the benzimidazole ring is amenable to Buchwald-Hartwig aminations but lacks compatibility with boron-mediated couplings.

Data Tables

Table 1: Key Structural and Functional Comparisons

| Compound Name | Boronate Group | Halogen | Backbone | Key Reactivity |

|---|---|---|---|---|

| 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | Yes | Br | Aliphatic amine | Suzuki coupling, nucleophilic substitution |

| N-(4-Fluoro-2-(dioxaborolan-2-yl)benzyl)propan-1-amine | Yes | F | Aromatic benzyl | Sterically hindered coupling, electron-deficient intermediates |

| 5-Bromo-1,1,1-trifluoro-2-pentanone | No | Br | Ketone | Nucleophilic additions, no cross-coupling |

| 4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline | No | Br | Benzimidazole | Buchwald-Hartwig aminations, hydrogen-bonding interactions |

Table 2: Hypothetical Physical Properties (Based on Structural Analogues)

| Compound Name | LogP* | Solubility (Polar/Non-polar) | Thermal Stability |

|---|---|---|---|

| 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | ~2.5 | Moderate in DCM/THF | High |

| N-(4-Fluoro-2-(dioxaborolan-2-yl)benzyl)propan-1-amine | ~3.0 | Low in water, high in DMSO | Moderate |

| 5-Bromo-1,1,1-trifluoro-2-pentanone | ~1.8 | High in acetone | Low |

| 4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline | ~2.2 | Low in hexane, high in DMF | Moderate |

*Predicted using fragment-based methods.

Biological Activity

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine (CAS No. 124215-49-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a pentanamine backbone with a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 283.96 g/mol. The presence of the boron atom is significant as it can participate in various biochemical interactions.

Research indicates that compounds containing boron can interact with biological molecules such as proteins and nucleic acids, potentially modulating their activity. The dioxaborolane structure may enhance the compound's ability to form complexes with target biomolecules.

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance, modifications to similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The specific effects of 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine on cancer cells remain to be fully elucidated but suggest potential as a therapeutic agent.

Enzyme Inhibition

The compound may exhibit enzyme inhibition capabilities by acting as a competitive inhibitor in enzymatic reactions. This property is particularly relevant in the context of drug design for targeting specific enzymes involved in disease pathways.

Case Studies and Research Findings

Safety and Toxicology

Preliminary assessments indicate that the compound may cause skin irritation and eye damage upon exposure. Safety data sheets recommend handling with care and using appropriate protective equipment during experimentation.

Q & A

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| Borylation | 75–85 | >95% | Pd(dppf)Cl₂, KOAc, DMF, 80°C |

| Deprotection | 90–95 | >98% | TFA/DCM (1:1), RT, 2h |

Advanced: How does steric hindrance from the tetramethyl dioxaborolane group affect coupling efficiency in Suzuki reactions?

The bulky pinacol boronic ester enhances stability but may reduce reactivity in sterically congested systems.

- Optimization Strategies :

- Contradiction Note : reports high coupling yields (>90%) for aryl halides, while suggests lower efficiency (60–70%) for heteroaryl substrates due to steric clashes.

Advanced: What are the stability considerations for this compound under varying conditions?

- Moisture Sensitivity : The boronic ester hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at 0–6°C .

- pH Sensitivity : Degrades rapidly in acidic (pH < 3) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for biological assays .

- Thermal Stability : Decomposes above 120°C; avoid prolonged heating in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced: How can the bromo group be leveraged for divergent functionalization?

- Cross-Coupling : Replace Br with aryl/alkenyl groups via Negishi or Heck reactions.

- Nucleophilic Substitution : React with amines/thiols to form C-N or C-S bonds.

- Elimination : Generate alkenes using strong bases (e.g., t-BuOK) .

Example :

Reaction with NaN₃ yields 1-azido-pentane boronic ester, a click chemistry precursor.

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₂₂BBrNO₂: 306.1 g/mol).

- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment .

Advanced: How does the amine group participate in post-synthetic modifications?

- Amide Formation : React with activated carboxylic acids (e.g., EDC/HOBt) to generate bioactive conjugates .

- Schiff Bases : Condense with aldehydes for coordination chemistry applications (e.g., metal-organic frameworks) .

- Protection/Deprotection : Boc or Fmoc groups stabilize the amine during multi-step syntheses .

Basic: What safety precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.